![molecular formula C20H29NO2S B2636360 N-[1-(2-adamantyl)ethyl]-2,4-dimethylbenzenesulfonamide CAS No. 425401-20-3](/img/structure/B2636360.png)
N-[1-(2-adamantyl)ethyl]-2,4-dimethylbenzenesulfonamide
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Description
N-[1-(2-adamantyl)ethyl]-2,4-dimethylbenzenesulfonamide, also known as ABE-DMBS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ABE-DMBS is a sulfonamide derivative that has been shown to possess anti-inflammatory, analgesic, and antipyretic properties.
Scientific Research Applications
Synthesis of Functional Adamantane Derivatives
Adamantane derivatives are highly reactive compounds that offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Production of Monomers
The high reactivity of adamantane derivatives makes them suitable for the production of monomers, which are the building blocks of polymers .
Creation of Thermally Stable and High-Energy Fuels and Oils
Adamantane derivatives can be used in the creation of thermally stable and high-energy fuels and oils .
Development of Bioactive Compounds
Adamantane derivatives can be used in the development of bioactive compounds, which are substances that have an effect on living organisms .
Pharmaceutical Applications
Adamantane derivatives can be used in the development of pharmaceuticals . For example, 4-{[2-(adamantan-2-yl)ethyl]amino}-2-(tert-butyl)-5,6,7,8-tetrahydroquinazoline 1-oxide is active against tick-borne encephalitis virus .
Production of Diamond-Like Bulky Polymers (Diamondoids)
Adamantane derivatives can be used in the production of diamond-like bulky polymers, also known as diamondoids .
Anti-Dengue Virus Activity
Some adamantane-containing compounds have shown significant anti-Dengue virus serotype 2 activity .
Alzheimer’s Disease Therapy
(S)-N-[2-(Adamantan-2-yl)ethyl]-2-(butylamino)-3-(1H-indol-3-yl)propanamide can be regarded as a potential drug for the symptomatic therapy of Alzheimer’s disease due to its inhibitory activity against butyrylcholinesterase .
properties
IUPAC Name |
N-[1-(2-adamantyl)ethyl]-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO2S/c1-12-4-5-19(13(2)6-12)24(22,23)21-14(3)20-17-8-15-7-16(10-17)11-18(20)9-15/h4-6,14-18,20-21H,7-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHJUOMTAWEPRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC(C)C2C3CC4CC(C3)CC2C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-adamantyl)ethyl]-2,4-dimethylbenzenesulfonamide |
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